2-Iodophenoxyacetic acid

Übersicht

Beschreibung

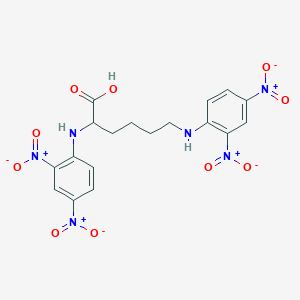

2-Iodophenoxyacetic acid is a substituted acetic acid . It can be prepared from 2-iodobenzyl cyanide . It undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes . 2-Iodophenoxyacetic acid also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .

Synthesis Analysis

The synthesis of 2-Iodophenoxyacetic acid can be achieved from 2-Iodophenol and Ethyl bromoacetate .Molecular Structure Analysis

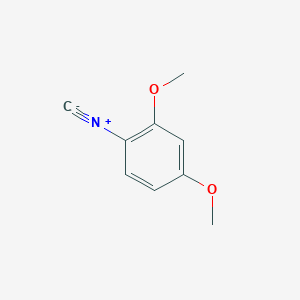

The molecular formula of 2-Iodophenoxyacetic acid is C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da .Chemical Reactions Analysis

2-Iodophenoxyacetic acid undergoes various chemical reactions. For instance, it undergoes a catalytic hypervalent iodine oxidation of p-dialkoxybenzenes using 4-iodophenoxyacetic acid and Oxone . The reaction of p-dialkoxybenzenes with a catalytic amount of 1 in the presence of Oxone as a co-oxidant in 2,2,2-trifluoroethanol–water (1:2) gives the corresponding p-quinones in excellent yields without purification .Physical And Chemical Properties Analysis

2-Iodophenoxyacetic acid has a density of 1.9±0.1 g/cm3, a boiling point of 344.5±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 162.1±20.9 °C . The index of refraction is 1.643 and the molar refractivity is 50.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation

- 2-Iodophenoxyacetic acid has been utilized in novel catalytic hypervalent iodine oxidation processes. For instance, it was used in the oxidation of p-alkoxyphenols to p-quinones, showing excellent yields without the need for purification (Yakura & Konishi, 2007).

Aquaculture Application

- In aquaculture, 2-Iodophenoxyacetic acid has been applied in the culture of Laminaria japonica sporelings. This study aimed to improve existing culturing techniques by using this compound to inhibit the development of gametophytes for a certain period, thus enhancing the growth and development of young sporophytes (Miao Guorong, Chen Jiaxing, & Liu Liu Qishun, 1984).

Herbicide Research

- Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid, a compound related to 2-Iodophenoxyacetic acid, have been investigated for their effects on the induction of chromosome aberrations both in vitro and in vivo. This research is significant in understanding the safety and environmental impact of these herbicides (Mustonen, Kangas, Vuojolahti, & Linnainmaa, 1986).

Organic Synthesis

- The compound has also been used in organic synthesis, specifically in the efficient synthesis of p-quinols. A study highlighted its use in catalytic hypervalent iodine oxidation of 4-arylphenols, demonstrating its utility in producing high yields of desired products (Yakura & Omoto, 2009).

Chemical Analysis and Testing

- 2-Iodophenoxyacetic acid has been involved in studies related to chemical analysis and testing. For example, its related compound, iodoacetic acid, has been used in chromatography and mass spectrometry for the detection and analysis of various compounds (Shin, Kim, Myung, & Park, 1995).

Safety And Hazards

The safety data sheet for 4-Iodophenoxyacetic acid, which may have similar properties to 2-Iodophenoxyacetic acid, indicates that it causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(2-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKQZUBDBNJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702721 | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodophenoxyacetic acid | |

CAS RN |

1878-92-8 | |

| Record name | 2-(2-Iodophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)

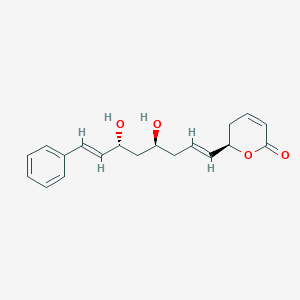

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)